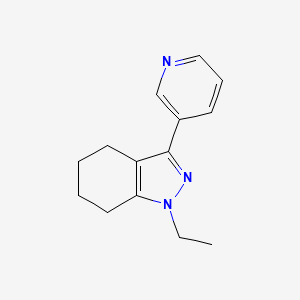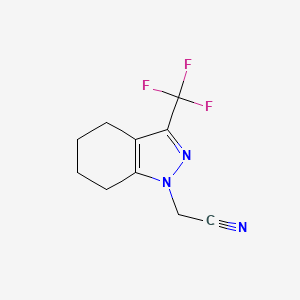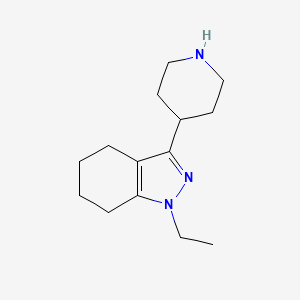![molecular formula C11H15N3 B1479940 1-ciclopentil-6-metil-1H-imidazo[1,2-b]pirazol CAS No. 2098052-28-7](/img/structure/B1479940.png)
1-ciclopentil-6-metil-1H-imidazo[1,2-b]pirazol
Descripción general
Descripción
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potencial Terapéutico
Los compuestos que contienen imidazol, como el 1-ciclopentil-6-metil-1H-imidazo[1,2-b]pirazol, tienen una amplia gama de propiedades químicas y biológicas . Son conocidos por sus diversas actividades biológicas, que incluyen actividades antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamibianas, antihelmínticas, antifúngicas y ulcerogénicas .
Actividad Antioxidante
Se han sintetizado y evaluado algunos derivados de imidazol para determinar su actividad antioxidante . Esto sugiere que el this compound podría usarse potencialmente en el desarrollo de fármacos antioxidantes.
Mejora de la Solubilidad
La sustitución del anillo indol por un 1H-imidazo[1,2-b]pirazol en ciertos fármacos da como resultado una mejora significativa de la solubilidad en medios acuosos . Esta propiedad podría explotarse en el desarrollo de nuevos fármacos con mejor biodisponibilidad.
Pruebas Farmacéuticas
El this compound se utiliza como patrón de referencia en las pruebas farmacéuticas . Los patrones de referencia de alta calidad son esenciales para obtener resultados precisos en la investigación farmacéutica y el control de calidad.
Síntesis de Isósteros
El 1H-imidazo[1,2-b]pirazol se ha utilizado en la síntesis de isósteros de fármacos indolílicos . Los isósteros son moléculas o iones con el mismo número y disposición de electrones. Se utilizan en el diseño de fármacos para modificar las propiedades físicas de un compuesto mientras se mantiene una actividad biológica similar.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1h-imidazo[1,2-b]pyrazoles, have been reported to exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mode of Action
The mode of action of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” involves its interaction with its targets, leading to changes in cellular processes. The specific interactions and changes depend on the nature of the target. For instance, if the target is a protein, the compound may bind to the protein and alter its function .
Biochemical Pathways
Based on the reported bioactivities of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, cancer progression, and microbial growth .
Pharmacokinetics
It has been reported that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” depend on its mode of action and the nature of its targets. Given the reported bioactivities of similar compounds, the compound may inhibit the growth of microbes, suppress inflammation, or inhibit the progression of cancer .
Action Environment
The action, efficacy, and stability of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .
Análisis Bioquímico
Biochemical Properties
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways .
Cellular Effects
The effects of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular functions such as apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products can also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. This compound can also affect the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be actively transported into the mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors to regulate gene expression .
Propiedades
IUPAC Name |
1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-8-11-13(6-7-14(11)12-9)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCJUVBAGCQPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479857.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479860.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479862.png)
![1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479863.png)
![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479864.png)
![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479868.png)
![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479869.png)
![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479871.png)
![1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479872.png)





